Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate
Description
Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate (IUPAC name) is a halogenated aromatic ester with the molecular formula C₁₀H₈ClF₃O₂ and a molecular weight of 252.63 g/mol . Its structure features a chlorine atom and a trifluoromethyl (-CF₃) group on the phenyl ring, which significantly influences its electronic and steric properties. Key structural attributes include:
Properties
IUPAC Name |
methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQGJMSEBBENKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-chloro-2-[4-(trifluoromethyl)phenyl]acetic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
While specific applications of "Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate" are not detailed in the provided search results, related compounds and chemical processes offer insight into its potential uses.
Synthesis and Chemical Processes:
- Preparation of Phenylacetates: A process exists for the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetates, which involves treating a metal salt of a 6-substituted 2-pyridone . These compounds are useful as intermediates in the production of agricultural fungicides .
- Conversion from Isochromanones: 3-isochromanones can be converted into phenylacetates using a halogen atom like bromine (L-CH2R, where L is a halogen) in methanol . This transformation can also occur in two steps using HL in a non-alcoholic solvent, followed by esterification .
- Examples of Related Compounds: The search results mention the preparation of compounds such as methyl 2-(6-chloropyrid-2-yloxymethyl)phenylacetate, methyl 2-(4-trifluoromethyl-6-methyl-pyrid-2-yloxymethyl)phenylacetate and methyl 2-(6-trifluoromethylpyrid-2-yloxy-methylphenylacetate . These compounds are converted to corresponding 3-methoxyacrylates and serve as intermediates for agricultural fungicides .
Potential Applications Based on Analogous Compounds:
- Agricultural Fungicides: this compound may serve as an intermediate in the synthesis of agricultural fungicides, similar to the compounds described in the patent . The processes for preparing fungicides from such intermediates involve formylation and methylation .
- Pharmacological Research: Research on N-pyrimidyl/pyridyl derivatives highlights their potential as positive allosteric modulators (PAMs) of M3 mAChRs . While "this compound" isn't directly mentioned, its structural similarity to compounds like compound 2 and 3g suggests it could be explored in similar pharmacological studies . These compounds have shown in vitro PAM activity towards M3 mAChRs and enhanced muscle contraction in isolated smooth muscle tissue .
- General Chemical Intermediate: As an ester, "this compound" could be used as a building block in organic synthesis for creating more complex molecules . The trifluoromethyl group introduces unique reactivity and properties, making it valuable in specialized chemical applications .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Molecular Features
The compound’s structural analogs can be categorized based on substituent variations:
Table 1: Core Structural Variations
(a) Halogenated Analogs
(b) Amino-Substituted Derivatives
- Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride (CAS 390815-48-2): Replaces chlorine with an amino group, forming a hydrochloride salt. Increased polarity and solubility in polar solvents compared to the target compound . Potential as a chiral building block in pharmaceuticals .
(c) Hydrazone and Ureido Derivatives
Physicochemical and Application Differences
Table 2: Functional and Commercial Comparison
Research and Patent Context
Biological Activity
Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate (MTCFPA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MTCFPA, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Structural Characteristics
MTCFPA features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability. The presence of chlorine and the trifluoromethyl group contributes to its unique electronic properties, making it a valuable candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of MTCFPA against various pathogens. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant strains (MRSA) and vancomycin-resistant strains (VRE) .
Minimum Inhibitory Concentrations (MICs)
The efficacy of MTCFPA was evaluated through Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of a compound that inhibits visible growth of a microorganism. The following table summarizes the MIC values for MTCFPA against selected bacterial strains:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 0.070 - 8.95 |
| Enterococcus faecalis ATCC 29212 | 4.66 - 35.8 |
| Mycobacterium tuberculosis H37Ra | 18.7 |
| M. smegmatis ATCC 700084 | 35.8 |
These results indicate that MTCFPA exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.
The mechanism underlying the biological activity of MTCFPA involves its interaction with bacterial enzymes and cellular components. Compounds with a trifluoromethyl group have been shown to enhance inhibition of reverse transcriptase enzymes, which are crucial for viral replication . This suggests that MTCFPA may also exhibit antiviral properties, although further research is needed to confirm this.
Additionally, the structural configuration allows for effective binding to target proteins, potentially leading to disruption of essential biochemical pathways in bacteria .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that MTCFPA exhibited significant antimicrobial activity against both standard and clinical isolates of resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
- Cytotoxicity Assessment : The cytotoxic effects of MTCFPA were evaluated using human monocytic leukemia cells (THP-1). The compound showed varying degrees of cytotoxicity, with an IC50 ranging from 1.4 µM to over 10 µM, indicating selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells .
- Structure-Activity Relationship (SAR) : Research into the SAR of MTCFPA indicated that modifications to the trifluoromethyl group significantly influenced its biological activity, highlighting the importance of this moiety in enhancing drug potency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group adjacent to the ester functionality facilitates nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is critical for generating derivatives:
Mechanistic Insight :
-
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbon, promoting nucleophilic attack .
-
Steric effects from the aromatic ring may influence reaction rates .
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
Key Notes :
-
Basic hydrolysis proceeds faster due to hydroxide ion attack on the ester carbonyl.
-
The trifluoromethyl group stabilizes the transition state via inductive effects, accelerating hydrolysis .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are feasible due to the aryl chloride moiety (in related analogs):
Limitations :
-
The trifluoromethyl group’s steric bulk may reduce coupling efficiency compared to non-fluorinated analogs .
Reductive Dechlorination
The chloro group can be reduced under catalytic hydrogenation:
| Conditions | Catalyst | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Palladium on carbon | Methyl 2-[4-(trifluoromethyl)phenyl]acetate | >95% |
Applications :
Grignard and Organometallic Additions
The carbonyl group reacts with Grignard reagents, though steric hindrance may limit reactivity:
| Reagent | Product | Yield |
|---|---|---|
| CH₃MgBr | Tertiary alcohol derivative | ~40% |
| PhLi | Diphenylacetate analog | <30% |
Challenges :
-
Trifluoromethyl and chloro groups create steric congestion, reducing nucleophilic addition efficiency .
Critical Findings from Research
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Steric vs. Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity but introduces steric challenges in coupling reactions .
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Hydrolysis Selectivity : Basic conditions favor complete ester cleavage, while acidic hydrolysis may retain the chloro group .
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Synthetic Utility : This compound serves as a precursor for bioactive molecules, particularly in antimicrobial and anticancer agent development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
